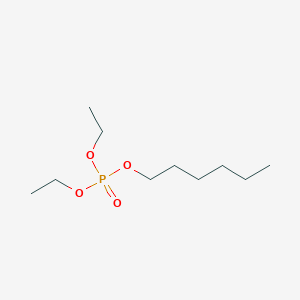![molecular formula C8H16N2 B143834 2-Methyl-2,7-diazaspiro[4.4]nonane CAS No. 135380-53-9](/img/structure/B143834.png)
2-Methyl-2,7-diazaspiro[4.4]nonane
Übersicht
Beschreibung
2-Methyl-2,7-diazaspiro[4.4]nonane is a compound that belongs to the class of diazaspiro nonanes, which are characterized by having two nitrogen atoms incorporated within a spirocyclic framework. This structural motif is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related diazaspiro nonanes has been reported using different starting materials and methodologies. For instance, an improved synthesis of 2,7-diazaspiro[4.4]nonane was achieved starting from malononitrile, involving nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, resulting in higher efficiency and better yield . Another approach for synthesizing functionalized diazaspiro nonanes involves a Michael addition/cyclization sequence, leading to the formation of various derivatives in moderate to good yields . Additionally, a one-pot synthesis method using Mn(III)-based oxidation has been developed for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing the versatility of synthetic strategies for such compounds .
Molecular Structure Analysis
The molecular structure of diazaspiro nonanes has been confirmed through various analytical techniques, including X-ray diffraction studies. These studies have provided insights into the crystalline and molecular structure of the compounds, which is crucial for understanding their reactivity and properties .
Chemical Reactions Analysis
Diazaspiro nonanes can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles with methanol in the presence of sulfuric acid leads to the formation of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles . Furthermore, cycloaddition reactions have been employed to synthesize 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives, which can further react to form tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspiro nonanes are influenced by their molecular structure. For instance, the spiromonomer described in the synthesis of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature and undergoes photoinitiated cationic polymerization without volume expansion, indicating its potential in material science applications . The solubility, stability, and reactivity of these compounds can be tailored by modifying their functional groups, as demonstrated in the synthesis of various derivatives .
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
- Enhanced Synthesis Techniques : The synthesis of Diazaspiro[4.4] nonane has been improved using malononitrile, involving nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. This method offers higher efficiency and better yield (Ji Zhiqin, 2004).
Chemical Structure and Properties
- Molecular Structure Analysis : The molecular structure and properties of various diazaspiro[4.4] nonane derivatives have been extensively studied. For instance, spiroarsoranes demonstrate polytopal equilibrium in solution, as evidenced by HPLC and NMR studies (A. R. Tapia-Benavides et al., 2010).
- Crystal Structure Prediction : A study on (R/S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione revealed insights into the crystal structure prediction using a dispersion-corrected density functional approach (R. L. Willer et al., 2012).
Synthesis of Derivatives
- Creation of Derivatives : Several derivatives of 2,7-diazaspiro[4.4] nonane have been synthesized, each with unique properties and potential applications. For example, methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems have been developed, which are important in pharmaceutical research (Aaron C. Smith et al., 2016).
Biomedical Applications
- Antitubercular Agents : Benzothiazinone derivatives containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (A-peng Wang et al., 2020).
- Osteoclast Activity Inhibition : Novel 2,7-Diazaspiro[4,4]nonane derivatives have been developed to inhibit osteoclast activities and prevent bone loss in mice without affecting bone formation. This highlights its potential in treating osteoporosis (Lucile Mounier et al., 2020).
Material Science Applications
- Polymer Development : New polyether and poly(ether ketone)s containing the 1,6-diazaspiro[4.4]nonane-2,7-dione core have been created, showcasing excellent thermo-oxidative stability and low dielectric constants, beneficial for material science applications (Hui Zhou et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-3-8(7-10)2-4-9-6-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHQOOLVQDEIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405775 | |
| Record name | 2-methyl-2,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,7-diazaspiro[4.4]nonane | |
CAS RN |
135380-53-9 | |
| Record name | 2-methyl-2,7-diazaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,7-diazaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)

![1-[2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-3-methylurea](/img/structure/B143770.png)

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)



![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)